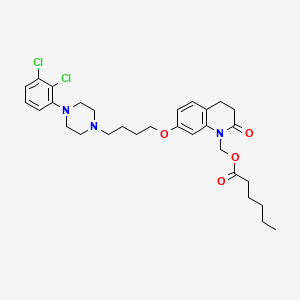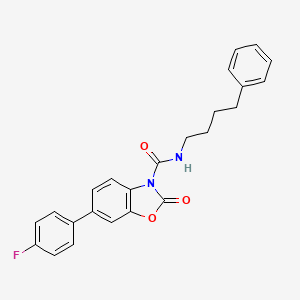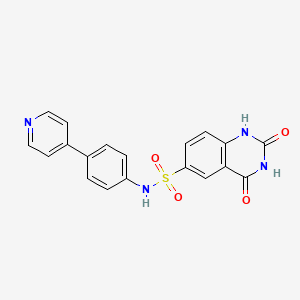
Aß-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Role in Alzheimer's Disease Research
Amyloid-ß (Aß) peptides, such as Aß-IN-10, are primarily known for their role in the pathogenesis of Alzheimer's disease (AD). They are the primary therapeutic targets in attempts to treat AD. However, beyond their association with disease, Aß peptides play several important physiological functions, which include protecting the body from infections, repairing leaks in the blood-brain barrier, promoting recovery from injury, and regulating synaptic function. These roles are elucidated by studies that have shown an increase in cellular production of Aß in response to physiological challenges, suggesting their beneficial roles for the brain. This understanding is crucial for developing therapies that target Aß, as it suggests that addressing known triggers of Aß deposition, like pathogens, hypertension, and diabetes, might be a more effective strategy with fewer adverse effects (Brothers, Gosztyla, & Robinson, 2018).
Insights from Other Research Domains
While specific papers on Aß-IN-10's applications in other scientific areas are not available, insights can be drawn from other research methodologies and principles that could potentially apply to Aß-IN-10 research:
Regression Analysis in Ecology : Understanding the effects of Aß-IN-10 might benefit from advanced statistical analysis methods, like those used in ecological research. These methods help in evaluating complex interactions, which could be relevant when studying Aß-IN-10's effects in biological systems (Zuur & Ieno, 2016).
Haemodynamics and Artery Wall Interactions : In exploring the physiological roles of Aß-IN-10, particularly in vascular health and blood-brain barrier integrity, computational modeling techniques used in the study of haemodynamics and artery walls might be relevant. These methods can provide valuable data for understanding complex biological phenomena (Lawford et al., 2008).
Didactic Tools for Experimental Demonstration : Effective communication of scientific knowledge regarding Aß-IN-10 can be enhanced using innovative didactic tools and models, as demonstrated in other areas of scientific research. These tools make complex scientific concepts more graspable and interpretable (Guimarães et al., 2020).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
2205015-77-4 |
|---|---|
Molekularformel |
C29H38N2O |
Molekulargewicht |
430.64 |
IUPAC-Name |
1-((3-(tert-Butyl)benzyl)amino)-3-((3,3-diphenylpropyl)amino)propan-2-ol |
InChI |
InChI=1S/C29H38N2O/c1-29(2,3)26-16-10-11-23(19-26)20-31-22-27(32)21-30-18-17-28(24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-16,19,27-28,30-32H,17-18,20-22H2,1-3H3 |
InChI-Schlüssel |
QEVPSMYJQDNACG-UHFFFAOYSA-N |
SMILES |
OC(CNCCC(C1=CC=CC=C1)C2=CC=CC=C2)CNCC3=CC=CC(C(C)(C)C)=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aß-IN-10; AßIN10; Aß IN 10; AßIN-10; Aß IN-10; AßIN 10; Aß-IN10; Aß-IN 10 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)



![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)


![4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride](/img/structure/B605585.png)
![(2-Chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7h-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B605588.png)
